(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
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Overview
Description
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a specialized organic compound with the molecular formula C11H18O It is known for its unique structure, which includes a cyclopentylidene ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(1-methylethyl)cyclopentanone with a suitable aldehyde under acidic or basic conditions to form the desired cyclopentylidene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentylidene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentylidene derivatives depending on the reagents used.
Scientific Research Applications
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The cyclopentylidene ring structure also allows for unique interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene: Similar in structure but differs in the presence of a double bond in the bicyclic ring.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is unique due to its specific cyclopentylidene structure and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
189040-37-7 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.264 |
IUPAC Name |
(2E)-2-[(2R,5R)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10-/m1/s1 |
InChI Key |
PFIRWKIUFQHTJL-ZDQCJSPPSA-N |
SMILES |
CC1CCC(C1=CC=O)C(C)C |
Synonyms |
Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)- (9CI) |
Origin of Product |
United States |
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